molecular formula C17H5F29O B12705888 (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane CAS No. 94158-67-5

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane

Cat. No.: B12705888
CAS No.: 94158-67-5
M. Wt: 776.17 g/mol
InChI Key: WCTXFFMYNHVNSS-UHFFFAOYSA-N
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Description

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane typically involves the epoxidation of a suitable fluorinated alkene precursor. Commonly used methods include:

    Peracid Epoxidation: This method involves the reaction of the fluorinated alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.

    Halohydrin Formation and Cyclization: This two-step process involves the formation of a halohydrin intermediate by the reaction of the fluorinated alkene with a halogen and water, followed by cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Polymerization: The oxirane ring can undergo polymerization to form polyethers, which are useful in various applications.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Catalysts: Acid or base catalysts for polymerization reactions

Major Products

    β-Substituted Alcohols: Formed from nucleophilic ring-opening reactions

    Diols: Formed from reduction reactions

    Polyethers: Formed from polymerization reactions

Scientific Research Applications

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty coatings, surfactants, and lubricants due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The fluorine atoms enhance the compound’s stability and influence its reactivity by inductive effects.

Comparison with Similar Compounds

Similar Compounds

    (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)acrylate: Similar in structure but contains an acrylate group instead of an oxirane ring.

    (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)alcohol: Contains a hydroxyl group instead of an oxirane ring.

Uniqueness

(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-Nonacosafluoropentadecyl)oxirane is unique due to the presence of the highly reactive oxirane ring combined with the extensive fluorination. This combination imparts unique reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

94158-67-5

Molecular Formula

C17H5F29O

Molecular Weight

776.17 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosafluoropentadecyl)oxirane

InChI

InChI=1S/C17H5F29O/c18-4(19,1-3-2-47-3)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)46/h3H,1-2H2

InChI Key

WCTXFFMYNHVNSS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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